molecular formula C4H7N B12085528 1-Azabicyclo[1.1.1]pentane CAS No. 34743-91-4

1-Azabicyclo[1.1.1]pentane

Cat. No.: B12085528
CAS No.: 34743-91-4
M. Wt: 69.11 g/mol
InChI Key: YPXAQMFCLMNWCD-UHFFFAOYSA-N
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Description

1-Azabicyclo[1.1.1]pentane is a unique and highly strained bicyclic compound featuring a nitrogen atom at one of its bridgeheads. This structural motif is characterized by a three-membered ring fused to a four-membered ring, creating significant ring strain. The presence of the nitrogen atom imparts distinct chemical properties, making it an intriguing subject for research in organic and medicinal chemistry .

Preparation Methods

The synthesis of 1-azabicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with azido radicals. One notable method is the azidoheteroarylation of [1.1.1]propellane, where the azido radical generated from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide) selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species . The use of mild and metal-free conditions in this strategy provides an efficient route to construct azide-containing bicyclo[1.1.1]pentane species.

Chemical Reactions Analysis

1-Azabicyclo[1.1.1]pentane undergoes a variety of chemical reactions due to its strained structure. These reactions include:

Common reagents used in these reactions include azides, nucleophiles, and electrophiles. The major products formed from these reactions are typically functionalized derivatives of the original bicyclic structure.

Scientific Research Applications

1-Azabicyclo[1.1.1]pentane has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-azabicyclo[1.1.1]pentane is primarily related to its ability to undergo strain-releasing reactions. The nitrogen atom at the bridgehead can participate in various chemical transformations, leading to the formation of reactive intermediates. These intermediates can then interact with molecular targets, facilitating the desired chemical or biological effects .

Comparison with Similar Compounds

1-Azabicyclo[1.1.1]pentane can be compared to other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane. These compounds also feature highly strained bicyclic structures but differ in the size of the rings and the presence of nitrogen atoms .

Conclusion

This compound is a fascinating compound with a unique structure and diverse chemical properties. Its synthesis, reactivity, and applications in various fields make it a valuable subject for ongoing research in organic and medicinal chemistry.

Properties

CAS No.

34743-91-4

Molecular Formula

C4H7N

Molecular Weight

69.11 g/mol

IUPAC Name

1-azabicyclo[1.1.1]pentane

InChI

InChI=1S/C4H7N/c1-4-2-5(1)3-4/h4H,1-3H2

InChI Key

YPXAQMFCLMNWCD-UHFFFAOYSA-N

Canonical SMILES

C1C2CN1C2

Origin of Product

United States

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